NAPHTHOL AS-D PHOSPHATE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of NAPHTHOL AS-D PHOSPHATE involves the reaction of 2-naphthol with phosphorus oxychloride and aniline under controlled conditions. The reaction typically requires a solvent such as pyridine and is carried out at elevated temperatures. The product is then purified through recrystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

NAPHTHOL AS-D PHOSPHATE undergoes various chemical reactions, including:

Hydrolysis: In the presence of acid or alkaline phosphatase, this compound is hydrolyzed to release naphthol and phosphate.

Coupling Reactions: The released naphthol can couple with diazonium salts to form azo dyes, which are useful in histochemical staining.

Common reagents used in these reactions include diazonium salts such as Fast Red TR and hexazo-p-rosanilin . The major products formed are azo dyes, which are intensely colored and used for various staining applications.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Naphthol AS-D phosphate has the molecular formula C₁₉H₁₆NNa₂O₅P and is soluble in water. The compound serves as a substrate for two key enzymes: Acid Phosphatase (ACP) and Tissue Non-Specific Alkaline Phosphatase (TNAP) . Upon hydrolysis by these enzymes, this compound releases naphthol AS-D, which subsequently reacts with diazonium salts to produce colored azo dyes. This reaction is crucial for visualizing and quantifying enzyme activities in biological samples.

Scientific Research Applications

This compound has a wide array of applications in scientific research, including:

- Histochemistry : Utilized to demonstrate acid and alkaline phosphatase activities in tissue sections.

- Diagnostic Assays : Employed in diagnostic kits for detecting phosphatase activity in clinical samples.

- Biological Research : Used in studies involving enzyme kinetics and localization of phosphatase activity in cells and tissues.

- Industrial Applications : Applied in the development of staining reagents and diagnostic tools for various biochemical assays.

Fluorometric Assay for Alkaline Phosphatase

A study demonstrated a highly sensitive fluorometric method using this compound to assay total alkaline phosphatase activity. The optimal conditions were established at pH 9.8, showing significant sensitivity at low serum concentrations, thus enhancing the detection of alkaline phosphatase in clinical diagnostics.

Impact on Osteoblasts and Osteoclasts

In vitro studies explored the effects of this compound on human osteoblasts and osteoclasts, highlighting its role in regulating bone metabolism. The compound was used to assess alkaline phosphatase activity, a marker for osteogenic differentiation, showcasing its relevance in understanding bone health.

Specificity Enhancement for TRAP Assays

Research focused on increasing the specificity of tartrate-resistant acid phosphatase (TRAP) assays by utilizing this compound as a substrate for serum type 5 TRAP activity. This approach provided improved specificity compared to traditional substrates like para-nitrophenylphosphate (pNPP), particularly in clinical samples from patients with end-stage renal disease.

Biochemical Pathways

The hydrolysis of this compound impacts several biochemical pathways:

- Phosphatase Pathways : Modulates the activity of phosphatases, affecting dephosphorylation reactions vital for cell signaling and metabolism.

- Cellular Effects : Alters the phosphorylation state of proteins, influencing gene expression and cellular processes such as differentiation and metabolism.

Pharmacokinetics

The compound’s high water solubility suggests good bioavailability, making it effective across various laboratory settings. Environmental factors such as pH and temperature can influence its stability and activity.

Mecanismo De Acción

The mechanism of action of NAPHTHOL AS-D PHOSPHATE involves its hydrolysis by phosphatase enzymes. The compound serves as a substrate, and upon enzymatic action, it releases naphthol and phosphate. The released naphthol can then participate in coupling reactions to form colored azo dyes, which are used for visualizing enzyme activity .

Comparación Con Compuestos Similares

NAPHTHOL AS-D PHOSPHATE can be compared with other similar compounds such as:

NAPHTHOL AS-BI PHOSPHATE: Another histochemical substrate used for similar applications.

NAPHTHOL AS-MX PHOSPHATE: Used in histology and diagnostic assays.

NAPHTHOL AS-E PHOSPHATE: Employed in histological studies and as a CREB inhibitor.

The uniqueness of this compound lies in its specific reactivity with phosphatase enzymes and its ability to form intensely colored azo dyes, making it highly valuable in histochemical and diagnostic applications.

Propiedades

Número CAS |

27580-13-8 |

|---|---|

Fórmula molecular |

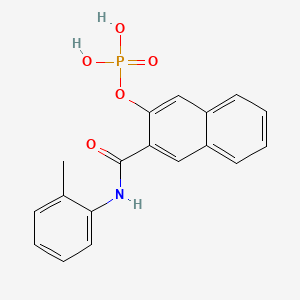

C18H16NO5P |

Peso molecular |

357.3 g/mol |

Nombre IUPAC |

[3-[(2-methylphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C18H16NO5P/c1-12-6-2-5-9-16(12)19-18(20)15-10-13-7-3-4-8-14(13)11-17(15)24-25(21,22)23/h2-11H,1H3,(H,19,20)(H2,21,22,23) |

Clave InChI |

NQMNDWPDYBPJNO-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O |

SMILES canónico |

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O |

Key on ui other cas no. |

27580-13-8 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.